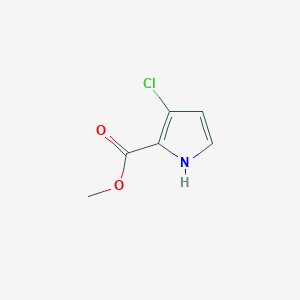

Methyl 3-chloro-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKTWBUEAJFGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415923 | |

| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226410-00-0 | |

| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Methyl 3-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details established synthetic routes, provides thorough characterization data, and outlines detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrrole core serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the chloro and carboxylate groups at positions 3 and 2, respectively, offers strategic points for further chemical modification, making it a valuable building block in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic pathways. A common and effective method involves the chlorination of a pyrrole precursor. One established route starts from methyl 1H-pyrrole-2-carboxylate.

A prevalent method for the synthesis of this compound involves the direct chlorination of methyl 1H-pyrrole-2-carboxylate using a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2). This reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform at a controlled temperature, often at room temperature or below, to manage the reactivity and prevent over-chlorination. The reaction proceeds by electrophilic substitution on the pyrrole ring, with the electron-donating nitrogen atom directing the substitution primarily to the adjacent positions. The presence of the electron-withdrawing methyl carboxylate group at the 2-position influences the regioselectivity of the chlorination.

Reaction Scheme:

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, summarizes its key physical and chemical characteristics, provides detailed experimental protocols for their determination, and discusses its relevance in the synthesis of pharmacologically active agents.

Chemical Identity and Structure

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a multitude of natural products and synthetic drugs, valued for its diverse biological activities. The introduction of a chloro substituent and a methyl carboxylate group at positions 3 and 2, respectively, significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 226410-00-0 |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol [1] |

| Canonical SMILES | COC(=O)C1=C(C=CN1)Cl |

| InChI | InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3[1] |

| InChIKey | YFKTWBUEAJFGRQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available and predicted data for this compound.

| Property | Value | Data Type |

| Melting Point | Data not available | Experimental |

| Boiling Point | Data not available | Experimental |

| Solubility | Data not available | Experimental |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | Computed (XLogP3)[1] |

| pKa (Acid Dissociation Constant) | Data not available for the ester. The pKa of the parent compound, Pyrrole-2-carboxylic acid, is approximately 4.45. | Estimated |

| Appearance | Orange solid (as per a synthesis report).[2] | Experimental |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.54 (br.s., 1H), 6.80 (s, 1H), 6.17 (s, 1H), 3.83 (s, 3H)[2] |

| Mass Spectrometry (MS) | m/z 160.0 (M + 1)[2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic.

Protocol (Micro method):

-

A small amount of the liquid sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for drug delivery and formulation.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined analytically.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

This compound can be synthesized through various routes. One reported method involves the reaction of 5-methyl-3,4-dihydro-2H-pyrrole with N-chlorosuccinimide (NCS) followed by treatment with sodium methoxide.[2] The pyrrole ring is generally susceptible to electrophilic substitution, and the presence of both an electron-withdrawing ester group and a halogen will influence the regioselectivity of further reactions. This compound serves as a valuable building block for introducing the 3-chloro-1H-pyrrole-2-carboxylate moiety into more complex molecules.

Applications in Drug Development

Pyrrole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. Halogenated pyrroles, in particular, are integral components of several natural and synthetic anti-infective agents.[3] For instance, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is crucial for the activity of certain bacterial topoisomerase inhibitors.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. Its utility as a building block for creating analogues of known bioactive compounds with potentially improved properties is a significant area of interest for drug discovery programs.

Visualizations

Synthesis Pathway

Caption: A representative synthesis pathway for this compound.

Physicochemical Characterization Workflow

Caption: A logical workflow for the physicochemical characterization of a novel compound.

References

Spectroscopic Profile of Methyl 3-chloro-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 3-chloro-1H-pyrrole-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from closely related pyrrole derivatives and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar pyrrole structures and the known effects of substituents on chemical shifts.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 1H | N-H |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~6.1 - 6.3 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Note: The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing effects of the chloro and carboxylate groups. The N-H proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (ester) |

| ~125 - 130 | C-2 |

| ~120 - 125 | C-5 |

| ~110 - 115 | C-3 |

| ~105 - 110 | C-4 |

| ~52 - 55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound.

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch |

| ~3100 - 3150 | Weak | C-H stretch (aromatic) |

| ~2950 - 3000 | Weak | C-H stretch (aliphatic, -OCH₃) |

| ~1700 - 1720 | Strong | C=O stretch (ester) |

| ~1500 - 1550 | Medium | C=C stretch (pyrrole ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₆H₆ClNO₂), the expected molecular weight is approximately 159.57 g/mol .

MS Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 159 | Moderate | [M]⁺ (³⁵Cl isotope) |

| 161 | Low | [M+2]⁺ (³⁷Cl isotope, ~1/3 intensity of M⁺) |

| 128 | High | [M - OCH₃]⁺ |

| 100 | Moderate | [M - COOCH₃]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 0-220 ppm.

IR Spectroscopy

For a solid sample, a spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry

For a volatile compound, a sample can be introduced into a mass spectrometer via a gas chromatography (GC-MS) system or by direct insertion probe. Using electron ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

An In-depth Technical Guide to Methyl 3-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, key safety data, a detailed experimental protocol for its synthesis, and an in-depth look at its mechanism of action as a selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The information is presented to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmacology.

Chemical Identity and Safety Data

This compound is a halogenated pyrrole derivative. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 226410-00-0 |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

Safety and Handling Information

The following table summarizes the key safety information for this compound. It is imperative to handle this compound in a well-ventilated laboratory with appropriate personal protective equipment (PPE).

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Note: This safety information is based on available Safety Data Sheets (SDS) for this compound and may not be exhaustive. Always refer to the specific SDS provided by the supplier before handling.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the chlorination of pyrrole esters. This procedure should be performed by trained chemists in a suitable laboratory setting.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: While stirring vigorously, add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion from pancreatic β-cells. This pathway is primarily mediated through the Gαq subunit of the heterotrimeric G-protein.

The key steps in the GPR40 signaling pathway are as follows:

-

Agonist Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

-

G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Insulin Exocytosis: The rise in intracellular calcium and the activation of PKC are key signals that promote the exocytosis of insulin-containing granules from the pancreatic β-cell, resulting in increased insulin secretion.

This glucose-dependent insulin secretion makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as agonists would ideally enhance insulin release only in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery, particularly in the context of metabolic diseases. Its role as a selective GPR40 agonist highlights its potential for the development of novel therapeutics for type 2 diabetes. This guide provides essential information on its chemical properties, safe handling, a practical synthetic approach, and a detailed understanding of its mechanism of action through the GPR40 signaling pathway. It is intended to serve as a foundational resource for further investigation and application of this compound in a research and development setting.

A Technical Guide to Quantum Chemical Calculations for Methyl 3-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule Methyl 3-chloro-1H-pyrrole-2-carboxylate. This compound, a halogenated pyrrole derivative, is of interest in medicinal chemistry and materials science. Understanding its electronic structure, stability, and reactivity through computational methods is crucial for predicting its behavior and designing new applications.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[1][2][3] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that complement experimental data. For a molecule like this compound, these calculations can elucidate its three-dimensional structure, vibrational modes, electronic properties, and reactivity, which are fundamental to its function in biological and chemical systems.

Molecular Properties

The fundamental properties of this compound are summarized below. This data is sourced from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | PubChem[4] |

| Molecular Weight | 159.57 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 226410-00-0 | PubChem[4] |

| Canonical SMILES | COC(=O)C1=C(C=CN1)Cl | PubChem[4] |

| InChI Key | YFKTWBUEAJFGRQ-UHFFFAOYSA-N | PubChem[4] |

Computational Methodology: A Standard Protocol

The following section outlines a typical workflow for performing quantum chemical calculations on this compound. This protocol is based on methodologies frequently reported for similar organic molecules in the scientific literature.[2][3]

References

Tautomerism in 3-Chloro-1H-pyrrole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Pyrrole Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] In the context of 3-chloro-1H-pyrrole-2-carboxylate derivatives, the most probable form of tautomerism is prototropic tautomerism, involving the migration of a proton. The pyrrole ring, a five-membered aromatic heterocycle, and its derivatives can exhibit various tautomeric forms depending on the substitution pattern. The stability and interconversion of these tautomers can be influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2] Understanding the predominant tautomeric form is crucial in drug discovery and development, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Potential Tautomeric Forms of 3-Chloro-1H-pyrrole-2-carboxylate Derivatives

For a generic 3-chloro-1H-pyrrole-2-carboxylate derivative, several tautomeric forms can be postulated. The primary equilibrium is expected to be between the aromatic 1H-pyrrole form and its non-aromatic tautomers. The presence of the chloro and carboxylate substituents will influence the relative stability of these forms.

A potential, though likely less stable, tautomeric equilibrium could involve keto-enol forms if a hydroxyl group were present at a suitable position, such as in 3-chloro-5-hydroxy-1H-pyrrole-2-carboxylate derivatives.[3][4]

Below is a DOT language representation of the potential tautomeric equilibria.

Caption: Potential prototropic tautomers of a 3-chloro-1H-pyrrole-2-carboxylate derivative.

Factors Influencing Tautomeric Equilibrium

The equilibrium between different tautomers is a delicate balance influenced by several factors:

-

Aromaticity: The 1H-pyrrole tautomer benefits from the stability of the aromatic sextet, which generally makes it the most stable and predominant form.[1]

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may stabilize more polar tautomers through hydrogen bonding.[2]

-

Substituent Effects: The electron-withdrawing nature of the chloro and carboxylate groups at positions 3 and 2, respectively, will influence the electron density of the pyrrole ring and the acidity of the N-H proton, thereby affecting the tautomeric preference.

-

Temperature: Changes in temperature can shift the equilibrium towards the tautomer with higher entropy.

-

pH: The acidity or basicity of the medium can influence protonation/deprotonation states and thus the tautomeric equilibrium.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and crystallographic techniques is typically employed to identify and quantify tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[5] By analyzing chemical shifts, coupling constants, and signal integrations, the presence and ratio of different tautomers can be determined.

Detailed Protocol for Quantitative ¹H NMR (qNMR):

-

Sample Preparation:

-

Accurately weigh a known amount of the 3-chloro-1H-pyrrole-2-carboxylate derivative.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a known amount of an internal standard (e.g., maleic acid, 1,4-dioxane) that does not have overlapping signals with the analyte.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra with appropriate window functions (e.g., exponential multiplication with a small line broadening).

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to specific protons of each tautomer and the internal standard.

-

Calculate the molar ratio of the tautomers based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

-

¹³C and ¹⁵N NMR can provide complementary information on the electronic structure of the tautomers.

The following DOT script illustrates a general workflow for NMR-based tautomer analysis.

Caption: General workflow for quantitative NMR analysis of tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Protocol for Single Crystal Growth:

-

Purification: Ensure the compound is of high purity.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a loosely covered container.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

-

Cooling: Slowly cool a saturated solution to induce crystallization.

-

-

Crystal Mounting and Data Collection:

-

Carefully mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model to obtain accurate bond lengths, bond angles, and atomic positions, which will reveal the specific tautomer present in the crystal lattice.

-

The following DOT script illustrates the process of obtaining a crystal structure.

Caption: Workflow for determining tautomeric form by X-ray crystallography.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the relative energies of different tautomers in the gas phase and in solution (using implicit or explicit solvent models). These calculations can provide valuable insights into the factors governing tautomeric stability and can help in the interpretation of experimental data.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available, the following table is a hypothetical representation of how quantitative data on the tautomerism of a 3-chloro-1H-pyrrole-2-carboxylate derivative (Compound X) could be presented.

| Tautomer | Solvent | Temperature (°C) | Method | Equilibrium Constant (K) | Tautomer Ratio (%) | Reference |

| 1H-Pyrrole | DMSO-d₆ | 25 | ¹H NMR | - | >99 | [Hypothetical] |

| 3H-Pyrrole | DMSO-d₆ | 25 | ¹H NMR | - | <1 | [Hypothetical] |

| 1H-Pyrrole | CDCl₃ | 25 | ¹H NMR | - | >99 | [Hypothetical] |

| 3H-Pyrrole | CDCl₃ | 25 | ¹H NMR | - | <1 | [Hypothetical] |

| 1H-Pyrrole | Solid State | - | X-ray | - | 100 | [Hypothetical] |

Conclusion

While direct experimental evidence for the tautomerism of 3-chloro-1H-pyrrole-2-carboxylate derivatives is currently lacking in the literature, the principles of tautomerism in heterocyclic chemistry strongly suggest the predominance of the aromatic 1H-pyrrole form. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the tautomeric equilibria of these and related compounds. Such studies are essential for a comprehensive understanding of their chemical behavior and for the rational design of new therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jst-ud.vn [jst-ud.vn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data expected from a single-crystal X-ray diffraction analysis of Methyl 3-chloro-1H-pyrrole-2-carboxylate. While a specific crystal structure for this compound is not publicly available in the searched literature, this document outlines the complete experimental and analytical workflow that would be employed for its determination. Data from structurally related pyrrole derivatives are used for illustrative purposes.

Introduction

This compound is a halogenated pyrrole derivative of interest in medicinal chemistry and materials science. The pyrrole scaffold is a key component in numerous biologically active compounds.[1][2][3] Understanding the three-dimensional structure of this molecule at an atomic level is crucial for elucidating structure-activity relationships (SAR), predicting intermolecular interactions, and designing novel therapeutic agents or functional materials.[4] Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state arrangement of atoms and molecules.

This technical guide details the necessary experimental protocols for such an analysis, from crystal growth to final structure refinement. It also presents the expected data in a structured format and visualizes the procedural workflow.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of critical steps, each requiring careful execution to yield high-quality results.[5]

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5] For an organic compound like this compound, the following method is typically employed:

-

Method: Slow evaporation of a saturated solution is a common and effective technique.[5]

-

Procedure:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.[5]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, loosely capped or covered with perforated film to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at room temperature. The slow evaporation process can take several days to weeks, during which well-defined single crystals should form.[5]

-

Data Collection

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to measure the intensities of the diffracted beams.[2][5]

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a sensitive detector is used.[2]

-

Procedure:

-

A carefully selected crystal of appropriate size and quality is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[5]

-

The diffractometer rotates the crystal through a series of angles, exposing it to the X-ray beam from multiple orientations.

-

The detector measures the position and intensity of the thousands of diffracted X-ray beams.

-

The collected data (a series of diffraction images) are then processed. This includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).[2]

-

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

-

Software: Specialized software packages like SHELXT and SHELXL are commonly used for this purpose.[2]

-

Procedure:

-

Structure Solution: The integrated data are used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.[2]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F².[2] This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

The final refined structure is validated using various crystallographic metrics.

-

Data Presentation

The final output of a crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables provide a template for how this data would be presented for this compound, with illustrative data from a related pyrrole derivative.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Example Value |

| Empirical formula | C₆H₆ClNO₂ |

| Formula weight | 159.57 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.123(4) Å |

| b | 10.456(5) Å |

| c | 9.345(4) Å |

| α | 90° |

| β | 110.21(3)° |

| γ | 90° |

| Volume | 745.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.422 Mg/m³ |

| Absorption coefficient | 0.455 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 1789 [R(int) = 0.034] |

| Completeness to θ = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1789 / 0 / 121 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak/hole | 0.34 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Illustrative)

| Bond | Length (Å) | Angle | Angle (°) |

| Cl(1)-C(3) | 1.735(2) | C(2)-C(3)-C(4) | 107.5(2) |

| C(2)-C(3) | 1.389(3) | C(3)-C(4)-C(5) | 108.1(2) |

| C(3)-C(4) | 1.371(3) | C(4)-C(5)-N(1) | 106.9(2) |

| C(4)-C(5) | 1.412(3) | C(5)-N(1)-C(2) | 109.3(2) |

| C(5)-N(1) | 1.365(2) | N(1)-C(2)-C(3) | 108.2(2) |

| N(1)-C(2) | 1.354(2) | Cl(1)-C(3)-C(2) | 128.4(2) |

| C(2)-C(6) | 1.478(3) | O(1)-C(6)-O(2) | 123.5(2) |

| C(6)-O(1) | 1.201(2) | O(1)-C(6)-C(2) | 125.8(2) |

| C(6)-O(2) | 1.334(2) | C(7)-O(2)-C(6) | 116.1(2) |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the structural analysis of this compound.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Caption: Relationship between Synthesis, Structure, and Application.

References

- 1. medimops.de [medimops.de]

- 2. mdpi.com [mdpi.com]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling the Chlorinated Pyrroles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Chlorinated pyrroles, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of natural products and medicinal chemistry. From potent antifungal agents to promising anticancer leads, these molecules, adorned with one or more chlorine atoms on a pyrrole scaffold, exhibit a remarkable breadth of biological activity. This technical guide delves into the historical discovery, intricate biosynthesis, elegant chemical synthesis, and profound biological implications of these vital compounds, offering a comprehensive resource for researchers in drug discovery and development.

A Historical Journey: From Soil Microbes to Deep-Sea Sponges

The story of chlorinated pyrroles begins in the mid-20th century with the discovery of pyrrolnitrin. In 1964, this potent antifungal metabolite was first isolated from the bacterium Pseudomonas pyrrocinia.[1] This discovery opened the door to exploring the microbial world as a source of halogenated natural products. Shortly after, in 1966, the first total synthesis of pyrrolnitrin was reported, a significant achievement that confirmed its structure and paved the way for synthetic analogs.[2]

The exploration of marine environments in the latter half of the 20th century unveiled a treasure trove of new chlorinated pyrroles. A pivotal moment was the isolation of oroidin from the marine sponge Agelas oroides in 1971. While not chlorinated itself, oroidin is the biogenetic precursor to a vast family of brominated and chlorinated pyrrole alkaloids.[3] Another significant marine discovery was pentabromopseudilin, a highly halogenated antibiotic isolated in 1966 from Pseudomonas bromoutilis, showcasing the diversity of halogenation patterns in these molecules.[4] The late 20th and early 21st centuries have seen the continued discovery of numerous chlorinated pyrrole alkaloids from marine organisms, such as the lamellarins from ascidians and sponges, which exhibit potent cytotoxic and anti-HIV activities.[5][6]

The Biosynthesis of Chlorinated Pyrroles: Nature's Halogenation Machinery

The biosynthesis of chlorinated pyrroles is a testament to the remarkable catalytic power of enzymes, particularly flavin-dependent halogenases. The most well-studied biosynthetic pathway is that of pyrrolnitrin in Pseudomonas fluorescens, which is encoded by the prnABCD gene cluster.[7]

The biosynthesis commences with the chlorination of L-tryptophan at the 7-position of the indole ring, a reaction catalyzed by the flavin-dependent halogenase PrnA. The subsequent enzyme, PrnB, a heme-dependent dioxygenase, catalyzes a complex rearrangement of the chlorinated tryptophan to form monodechloroaminopyrrolnitrin. The third enzyme, PrnC, another flavin-dependent halogenase, then chlorinates the pyrrole ring to yield aminopyrrolnitrin. Finally, the aminopyrrolnitrin is oxidized by the enzyme PrnD to produce the final product, pyrrolnitrin.[8]

The biosynthesis of marine chlorinated pyrroles, such as pentabromopseudilin, follows a distinct but related pathway. The biosynthesis of pentabromopseudilin is governed by the bmp gene cluster and involves the halogenation of a pyrrole precursor derived from proline.[9]

Chemical Synthesis of Chlorinated Pyrroles: Building the Core and Introducing Chlorine

The chemical synthesis of chlorinated pyrroles presents unique challenges, including the regioselective introduction of chlorine atoms onto the electron-rich pyrrole ring. Various synthetic strategies have been developed to address these challenges, with the Paal-Knorr synthesis and Suzuki coupling being two of the most powerful and versatile methods.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring itself. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method is highly efficient for the synthesis of a wide range of substituted pyrroles.

Suzuki Coupling for Aryl-Pyrrole Bond Formation

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is exceptionally useful for the synthesis of biaryl compounds and has been widely applied to the synthesis of aryl-substituted pyrroles, which are common motifs in many biologically active chlorinated pyrroles, including pyrrolnitrin and the lamellarins.

Biological Activity and Mechanisms of Action

Chlorinated pyrroles exhibit a diverse range of biological activities, with antifungal and anticancer properties being the most prominent.

Antifungal Activity of Pyrrolnitrin

Pyrrolnitrin is a potent inhibitor of fungal respiration. Its primary mechanism of action involves the disruption of the mitochondrial electron transport chain.[10] Specifically, pyrrolnitrin is believed to inhibit the flow of electrons between succinate or NADH and coenzyme Q.[10] This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

Anticancer Activity of Lamellarins

The lamellarins are a family of marine-derived chlorinated pyrrole alkaloids that have demonstrated significant anticancer activity. Their mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death) through various pathways. Lamellarin D, a well-studied member of this family, has been shown to induce apoptosis by directly targeting mitochondria, leading to the release of cytochrome c and the activation of caspases.[6][11] It has also been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[5] Furthermore, some lamellarins can inhibit various protein kinases that are involved in cancer cell proliferation and survival.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected chlorinated pyrroles.

Table 1: Synthetic Yields of Selected Chlorinated Pyrroles and Intermediates

| Compound | Synthetic Method | Yield (%) | Reference |

| 2,5-dimethyl-1-phenyl-1H-pyrrole | Paal-Knorr Synthesis (Microwave) | ~52% | [5] |

| N-Substituted Pyrroles | Paal-Knorr Synthesis (Alumina catalyst) | 68-97% | [13] |

| Aryl-Substituted Pyrroles | Suzuki-Miyaura Coupling | up to 85% | [7] |

| Lamellarin D | Modular Total Synthesis | 18% (8 steps) | [14] |

| 4-Chloro-2-(p-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | Debrominative Chlorination | Quantitative | [15] |

Table 2: Biological Activity of Selected Chlorinated Pyrroles

| Compound | Biological Activity | Target Organism/Cell Line | IC50 / MIC | Reference |

| Pyrrolnitrin | Antifungal | Saccharomyces cerevisiae | 10 µg/mL (inhibition) | [10] |

| Pyrrolnitrin | Antifungal | Neurospora crassa | - | [16] |

| BM212 (Pyrrole derivative) | Antibacterial | Mycobacterium tuberculosis (drug-resistant) | 0.7-1.5 µg/mL (MIC) | [17] |

| Lamellarin D | Cytotoxic | P388CPT5 leukemia cells | - | [18] |

| Lamellarin D | Cytotoxic | Human melanoma cells | - | [6] |

| Mindapyrrole B | Antimicrobial | Clinically relevant pathogens | 2-8 µg/mL (MIC) | [19] |

| Chlorohydrazones | Cytotoxic | Human cervical tumor HeLa cells | 20-25 µM (IC50) | [20] |

Table 3: Enzymatic Kinetic Parameters for Pyrrolnitrin Biosynthesis

| Enzyme | Substrate | KM (µM) | kcat (min-1) | Reference |

| PrnC | Monodechloroaminopyrrolnitrin | 14.4 ± 1.2 | 1.66 ± 0.02 | [21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary amine (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

-

Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

-

Add the chosen solvent and catalyst, if required.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Purify the crude product by column chromatography or recrystallization.[5]

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrroles

Materials:

-

SEM-protected bromopyrrole (1 mmol)

-

Arylboronic acid (1.5 mmol)

-

Pd(PPh3)4 (0.1 mmol)

-

Cs2CO3 (2 mmol)

-

Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a reaction vessel, add the SEM-protected bromopyrrole, arylboronic acid, Pd(PPh3)4, and Cs2CO3.

-

Add dioxane and water to the mixture under an argon atmosphere.

-

Stir the reaction mixture at 90 °C for approximately 5 hours (monitor by TLC).

-

Cool the mixture to room temperature and filter to remove solids.

-

Concentrate the filtrate and purify by flash chromatography to obtain the desired aryl-substituted pyrrole.[7]

Protocol 4: General Procedure for Isolation of Chlorinated Pyrroles from Marine Sponges

Materials:

-

Marine sponge sample

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

HPLC system for final purification

Procedure:

-

Collect and freeze-dry the marine sponge material.

-

Extract the dried sponge material exhaustively with a mixture of methanol and dichloromethane.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.

-

Further purify the fractions containing chlorinated pyrroles using size-exclusion chromatography on Sephadex LH-20.

-

Perform final purification of the isolated compounds by high-performance liquid chromatography (HPLC) to obtain pure chlorinated pyrroles.

-

Characterize the structure of the purified compounds using spectroscopic methods such as NMR and mass spectrometry.

Conclusion

The discovery and synthesis of chlorinated pyrroles have significantly impacted the fields of natural product chemistry, medicinal chemistry, and drug development. From the soil to the sea, nature has provided a diverse array of these halogenated heterocycles with potent biological activities. The elucidation of their biosynthetic pathways has not only provided insights into nature's chemical ingenuity but has also opened up avenues for biocatalytic and synthetic biology approaches to produce novel analogs. The continuous development of elegant and efficient chemical syntheses has enabled the preparation of these complex molecules in the laboratory, facilitating further biological evaluation and structure-activity relationship studies. As our understanding of the mechanisms of action of chlorinated pyrroles deepens, so too does their potential as therapeutic agents for a range of diseases, from fungal infections to cancer. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the compelling story of chlorinated pyrroles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]

- 16. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissecting the low catalytic capability of flavin-dependent halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the C-Cl Bond in Methyl 3-chloro-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in Methyl 3-chloro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details its participation in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into reaction conditions, yields, and experimental protocols.

Introduction

The pyrrole scaffold is a privileged motif in a multitude of biologically active compounds. Functionalization of the pyrrole ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a versatile precursor for the synthesis of 3-substituted pyrrole derivatives. The C-Cl bond at the 3-position, while less reactive than its bromo or iodo counterparts, provides a handle for various chemical transformations, enabling the introduction of diverse functionalities. This guide explores the synthetic utility of this compound through an examination of key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can be activated using palladium catalysts to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. While direct quantitative data for this compound is not extensively reported, studies on the analogous, more reactive, Methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate provide valuable insights into the expected reactivity and optimal reaction conditions. The chloro- a anlog is expected to require more forcing conditions, such as higher catalyst loading, more electron-rich ligands, or higher temperatures, to achieve comparable yields.

Table 1: Suzuki-Miyaura Coupling of a 3-Halo-1H-pyrrole-2-carboxylate Derivative with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 61 |

| 2 | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 45 |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 38 |

| 4 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 5 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 95 |

| 6 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 89 |

Data is representative for the coupling of Methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate with phenylboronic acid and serves as a model for the reactivity of the chloro-analog.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of dioxane and water (5 mL).

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples the C-Cl bond with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and is typically catalyzed by a palladium complex in the presence of a base.[1] The reactivity of aryl chlorides in Heck reactions is generally lower than that of bromides and iodides, often necessitating higher temperatures and specific catalyst systems.[2][3]

Table 2: General Conditions for the Heck Reaction of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF, NMP, or DMAc | 100-140 |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-150 |

| Palladacycles | - | NaOAc | DMF | 100-130 |

Experimental Protocol: General Heck Reaction

-

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), the phosphine ligand (e.g., PPh₃, 0.1 mmol), and the base (e.g., Et₃N, 2.0 mmol).

-

Add a suitable solvent such as DMF (5 mL).

-

Seal the tube and heat the mixture to 120-140 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[4][5] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4] The coupling of aryl chlorides requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands.[6]

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80-100 |

Experimental Protocol: General Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., BINAP, 0.04 mmol).

-

Evacuate and backfill with argon.

-

Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction's progress.

-

Upon completion, cool to room temperature, dilute with ether, and filter through a pad of celite.

-

Concentrate the filtrate and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-rich nature of the pyrrole ring, nucleophilic aromatic substitution (SNAr) on an unactivated halopyrrole is generally challenging. However, the presence of the electron-withdrawing carboxylate group at the C2 position can facilitate SNAr reactions at the C3 position to some extent, especially with strong nucleophiles under forcing conditions.

General Reaction Conditions:

-

Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or secondary amines.

-

Solvents: Polar aprotic solvents like DMF, DMSO, or NMP.

-

Temperature: Elevated temperatures are typically required (100-180 °C).

Biological Relevance and Signaling Pathways

Derivatives of 3-aryl-1H-pyrrole-2-carboxylates have shown promise as anticancer agents.[7] While the exact mechanism for many of these compounds is still under investigation, a common target for pyrrole-based anticancer drugs is the inhibition of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[8] One such critical pathway is the PI3K/Akt signaling cascade, which is often hyperactivated in cancer.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 3-substituted pyrrole derivatives. Its C-Cl bond, while requiring optimized conditions for activation, can effectively participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This guide provides researchers and drug development professionals with a foundational understanding of its reactivity, along with practical experimental guidance. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Methyl 3-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrrole derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the diversification of heterocyclic scaffolds in drug discovery and materials science. Methyl 3-chloro-1H-pyrrole-2-carboxylate is an electron-deficient pyrrole, a feature that influences its reactivity. The presence of the electron-withdrawing chloro and methyl carboxylate groups increases the acidity of the N-H proton, facilitating its removal under basic conditions. This document provides detailed protocols and reaction conditions for the N-alkylation of this substrate.

The general principle of N-alkylation of pyrroles involves the deprotonation of the nitrogen atom by a suitable base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.[1][2]

Reaction Conditions at a Glance

The selection of base, solvent, and alkylating agent is critical for achieving high yields and purity. Below is a summary of typical reaction conditions for the N-alkylation of chloro-substituted pyrroles.

| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Methyl Iodide | NaH | DMF | Room Temp. | 4 | 85 | [3] |

| Ethyl Bromide | NaH | THF | Room Temp. | 6 | 82 | [3] |

| Benzyl Bromide | NaH | DMF | Room Temp. | 3 | 90 | [3] |

| Dimethyl Carbonate | DABCO (catalytic) | DMF | 90-92 °C | 5+ | 72-98* | [4] |

| Alkyl Halides | K₂CO₃ | DMF | Room Temp. | 14 | Not specified | [5][6] |

*Note: Yields reported for a range of electron-deficient pyrroles.[4]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride

This protocol is a robust method for the N-alkylation of this compound with various alkyl halides.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water and flammable. Handle in a fume hood with appropriate personal protective equipment.

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the pyrrolide anion.[1]

-

Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: N-Methylation using Dimethyl Carbonate (A "Green" Alternative)

This protocol utilizes a less toxic methylating agent, dimethyl carbonate, and is particularly suitable for electron-deficient pyrroles.[4]

Materials:

-

This compound

-

Dimethyl carbonate (DMC)

-

N,N-Dimethylformamide (DMF)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Reaction flask with reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a reaction flask, combine this compound (1.0 eq), DMF, a catalytic amount of DABCO, and an excess of dimethyl carbonate.

-

Heating: Heat the reaction mixture to 90-92 °C under a reflux condenser.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can be upwards of 5 hours.[4]

-

Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with a suitable organic solvent. The product can be purified by column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound using sodium hydride.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with "Methyl 3-chloro-1H-pyrrole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The application of this reaction to heterocyclic compounds is of particular interest in medicinal chemistry, as these motifs are prevalent in a vast array of pharmacologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of "Methyl 3-chloro-1H-pyrrole-2-carboxylate," a valuable building block for the synthesis of 3-aryl-1H-pyrrole-2-carboxylates. These products are key intermediates in the development of various therapeutic agents.

The primary challenge in the Suzuki-Miyaura coupling of chloro-heterocycles lies in the inertness of the C-Cl bond compared to its bromo and iodo counterparts.[1] Consequently, the selection of a highly active catalyst system is paramount for achieving efficient coupling. Modern palladium precatalysts, in conjunction with bulky, electron-rich phosphine ligands, have proven to be particularly effective in activating these less reactive C-Cl bonds.[1][2] Additionally, the presence of the N-H proton on the pyrrole ring can complicate the reaction, potentially requiring N-protection or careful optimization of the base and reaction conditions.[1][3]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions for Suzuki-Miyaura cross-coupling reactions of halogenated pyrrole derivatives, providing a comparative overview to guide the optimization for "this compound."

| Entry | Halogenated Pyrrole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 3-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 61 | [3] |

| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 95 | [4] |

| 3 | 2-Chloropyridine | 1-Boc-2-pyrroleboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | High | [5] |

| 4 | 5-Chloro-2-thiophene carbaldehyde | 3-Thiophene boronic acid | Pd(OAc)₂ (0.25) | Tri(tert-butyl)phosphine | K₃PO₄ | n-Butanol | 100 | 12 | 71 | [6] |

SEM = 2-(trimethylsilyl)ethoxymethyl; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; FcPPh₂ = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols: Detailed Methodology

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction with "this compound." The conditions are adapted from successful couplings of other challenging chloro-heterocycles and bromo-pyrrole analogs.[3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.03 mmol, 3 mol%).

-

Addition of Reagents: Add the catalyst mixture to the Schlenk flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 3-aryl-1H-pyrrole-2-carboxylate.

Mandatory Visualization: Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]